Intramolecular Hydrogen Bonding Conformation: 1,4,7-Heptanetriol Enables Dual Intramolecular H-Bonds Distinct from Diols and Isomeric Triols
IR spectroscopic analysis in CCl₄ solution demonstrates that 1,4,7-heptanetriol exhibits a free OH/bonded OH intensity ratio characteristic of triols capable of forming two intramolecular hydrogen bonds, in contrast to diols which show larger free OH/bonded OH ratios [1]. The Δν (frequency shift) of heptane-1,4,7-triol-4-methyl ether is approximately equal to that of the 1-methyl ether, indicating that the central oxygen at position 4 acts as a hydrogen acceptor for two OH groups simultaneously—a bonding configuration that is as strong as a normal single hydrogen bond [1]. This dual hydrogen bonding capability is structurally dependent on the 1,4,7-hydroxyl spacing and is not available in 1,2,7-heptanetriol or glycerol, which exhibit different hydrogen bonding architectures.
| Evidence Dimension | Free OH/bonded OH intensity ratio in IR spectroscopy |
|---|---|
| Target Compound Data | 1,4,7-Heptanetriol: free OH/bonded OH ratio smaller than diols, consistent with two intramolecular hydrogen bonds; Δν (4-methyl ether) ≈ Δν (1-methyl ether) |
| Comparator Or Baseline | Propane-1,3-diol: larger free OH/bonded OH ratio (diol class); pentane-1,3,5-triol and 1,1,1-trimethylolpropane: different H-bond conformations |
| Quantified Difference | Qualitative: 'intensity ratio, free OH/bonded OH, is always larger for the diols than for the triols' [1]. Quantitative Δν equivalence between 1- and 4-methyl ethers specific to 1,4,7-isomer. |
| Conditions | CCl₄ solution, IR spectroscopy, ambient temperature |
Why This Matters
The 1,4,7-hydroxyl spacing uniquely enables a dual intramolecular hydrogen bonding conformation that affects solvation, reactivity, and self-association behavior, distinguishing it from other heptanetriol isomers and common triols like glycerol.
- [1] Kuhn, L.P., 'The hydrogen bond—IV. Intramolecular hydrogen bonding in triols,' Spectrochimica Acta, 1961, 17(6), 650–660. View Source
